molecular formula C8H10N2OS B1416542 4-Methylsulfanylbenzamide oxime CAS No. 500024-30-6

4-Methylsulfanylbenzamide oxime

Cat. No. B1416542
M. Wt: 182.25 g/mol
InChI Key: FERZLTOGCPKONO-UHFFFAOYSA-N
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Description

4-Methylsulfanylbenzamide oxime (CAS 500024-30-6) is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . It falls within the category of organophosphorus compounds and is an oxime derivative.


Chemical Reactions Analysis

  • Reductive Oxyamination : This method can be employed for the qualitative and quantitative analysis of carbonyl compounds using aminooxy agents .

Scientific Research Applications

Photoacid Generators and Polymer Resists

4-Methylsulfanylbenzamide oxime derivatives have been explored for their potential as photoacid generators. For instance, sulfonated oximes derived from acenaphthenequinone and benzil were studied for their photochemical decompositions under UV light, releasing 4-methylbenzenesulfonic acid. The study highlights the possible application of these compounds as photoacid generators in polymer resists, emphasizing the role of secondary reactions in acid liberation (Plater, Harrison, & Killah, 2019).

Antimicrobial Applications

Sulfanilamide derivatives, a class of compounds closely related to 4-Methylsulfanylbenzamide oxime, were synthesized and characterized for their thermal and antimicrobial properties. The study, which involved a variety of derivatives, revealed that the introduction of a benzene ring to specific molecular groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Enzymatic Reduction Applications

The enzymatic reduction of oximes to imines was examined under both anaerobic and aerobic conditions. This research focused on various oximes, including benzaldoxime and its derivatives. The study highlighted the conversion of these oximes to stable imines through the catalytic activity of liver microsomes, mitochondria, and cytosol, suggesting a potential pathway for the metabolic processing of such compounds (Heberling et al., 2006).

Acaricidal and Agricultural Applications

4-Methylsulfanylbenzamide oxime derivatives have shown significant promise in agricultural applications, particularly as acaricides. Novel oxazoline derivatives containing an oxime ether moiety exhibited outstanding acaricidal activity against Tetranychus cinnabarinus. The study highlighted the mechanism of action, suggesting that these compounds bind with the sulfonylurea receptor, inhibiting chitin synthesis. This finding points towards a potential use in controlling spider mites in agricultural settings (Li et al., 2014).

Optical Properties in Polymer Optoelectronics

The comparison of optical properties of certain polyoxadiazoles, which are chemically similar to 4-Methylsulfanylbenzamide oxime, revealed potential applications in polymer optoelectronics. The study emphasized how different properties of these polymers, influenced by factors like spinning rate and solution concentration, make them suitable for use in optoelectronic devices (Hajduk et al., 2010).

properties

IUPAC Name

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZLTOGCPKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfanylbenzamide oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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